molecular formula C18H17NO2 B14278459 4(1H)-Pyridinone, 2,3-dihydro-1-(4-methoxyphenyl)-2-phenyl- CAS No. 168326-39-4

4(1H)-Pyridinone, 2,3-dihydro-1-(4-methoxyphenyl)-2-phenyl-

Cat. No.: B14278459
CAS No.: 168326-39-4
M. Wt: 279.3 g/mol
InChI Key: XEFIKKIXPKUYLS-UHFFFAOYSA-N
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Description

4(1H)-Pyridinone, 2,3-dihydro-1-(4-methoxyphenyl)-2-phenyl- is a heterocyclic compound that features a pyridinone core with methoxyphenyl and phenyl substituents

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method involves the aldol condensation of 4-methoxybenzaldehyde with acetophenone, followed by cyclization and reduction steps to form the desired pyridinone structure.

    Cyclization Reactions: Another approach includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyridinone ring.

Industrial Production Methods: Industrial production often involves optimizing these synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Biology and Medicine:

    Pharmaceuticals: The compound has potential as a lead molecule in drug discovery, particularly for its anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Studies: It can be used as a probe or marker in biological assays to study cellular processes or molecular interactions.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules or materials.

    Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism by which 4(1H)-Pyridinone, 2,3-dihydro-1-(4-methoxyphenyl)-2-phenyl- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

    4(1H)-Pyridinone, 2,3-dihydro-1-phenyl-: Lacks the methoxyphenyl substituent, which may affect its reactivity and applications.

    4(1H)-Pyridinone, 2,3-dihydro-1-(4-hydroxyphenyl)-2-phenyl-: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and biological activity.

Uniqueness: The presence of the methoxyphenyl group in 4(1H)-Pyridinone, 2,3-dihydro-1-(4-methoxyphenyl)-2-phenyl- imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

168326-39-4

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-phenyl-2,3-dihydropyridin-4-one

InChI

InChI=1S/C18H17NO2/c1-21-17-9-7-15(8-10-17)19-12-11-16(20)13-18(19)14-5-3-2-4-6-14/h2-12,18H,13H2,1H3

InChI Key

XEFIKKIXPKUYLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=O)CC2C3=CC=CC=C3

Origin of Product

United States

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